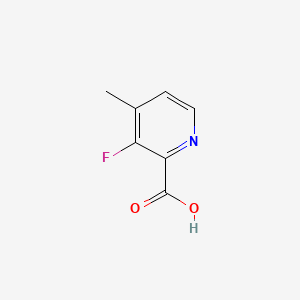
3-Fluoro-4-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methylpyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methyl substituents on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylpyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the use of a catalyst such as an alkali metal hydroxide or an alkaline earth metal hydroxide. The reaction typically involves the addition of carbonyl compounds . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
Applications De Recherche Scientifique
3-Fluoro-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Similar in structure but lacks the methyl group.
4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid is unique due to the combination of fluorine and methyl substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1211587-40-4 |
|---|---|
Formule moléculaire |
C7H6FNO2 |
Poids moléculaire |
155.128 |
Nom IUPAC |
3-fluoro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
GUUFJJXRZKSLJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)C(=O)O)F |
Synonymes |
3-Fluoro-4-methyl-2-pyridinecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















